1,3-Dibromo-5-(2-methoxyethyl)benzene is an organic compound characterized by the presence of two bromine atoms and a methoxyethyl substituent on a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 293.98 g/mol. The compound is notable for its reactivity due to the bromine atoms, which can participate in various
These reactions highlight the compound's versatility as a building block in organic synthesis.
The synthesis of 1,3-dibromo-5-(2-methoxyethyl)benzene typically involves bromination of the corresponding benzene derivative. Common methods include:
1,3-Dibromo-5-(2-methoxyethyl)benzene has several applications across various fields:
Interaction studies involving 1,3-dibromo-5-(2-methoxyethyl)benzene focus on its reactivity with biological targets. The compound's bromine atoms can engage in electrophilic aromatic substitution reactions, while its methoxyethyl group may participate in nucleophilic attacks or oxidation processes. These interactions are crucial for understanding its mechanism of action in biological systems and its potential therapeutic applications .
Several compounds share structural similarities with 1,3-dibromo-5-(2-methoxyethyl)benzene. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-Dibromo-5-chlorobenzene | Contains chlorine instead of the methoxyethyl group | Different reactivity profile due to chlorine |
| 1,2-Dibromoethylbenzene | Two bromine atoms on adjacent carbon atoms | Affects steric hindrance and reactivity |
| 1,3-Dibromo-5-(2-methoxyethoxy)benzene | Additional ethoxy group | Increased solubility and reactivity |
The uniqueness of 1,3-dibromo-5-(2-methoxyethyl)benzene lies in its combination of two bromine atoms and a methoxyethyl group. This configuration allows for a broader range of
The molecular formula of 1,3-dibromo-5-(2-methoxyethyl)benzene is C₉H₁₀Br₂O, derived from a benzene core (C₆H₆) modified by two bromine atoms and a 2-methoxyethyl group (-OCH₂CH₂O-). The systematic IUPAC name reflects the substitution pattern: 1,3-dibromo-5-(2-methoxyethyl)benzene. The numbering begins at one bromine atom (position 1), proceeds to the adjacent bromine (position 3), and assigns the 2-methoxyethyl group to position 5 .
A specific CAS Registry Number for this compound is not explicitly documented in the provided sources. However, structurally similar compounds, such as 1,3-dibromo-5-methoxybenzene (CAS 74137-36-3) , share analogous substitution patterns. The IUPAC classification places this compound within the broader category of halogenated aromatic ethers, characterized by the presence of bromine and an ether-functionalized alkyl chain.
The 1,3-dibromo substitution pattern on the benzene ring creates a meta relationship between the bromine atoms, which directs the 2-methoxyethyl group to the para position relative to the first bromine. This geometry minimizes steric hindrance and electronic repulsion, as bromine’s electron-withdrawing nature deactivates the ring, favoring electrophilic substitution at the position ortho/para to existing substituents . Structural isomerism could arise from variations in the alkyl chain (e.g., methoxypropyl instead of methoxyethyl) or alternate bromine placements (e.g., 1,2-dibromo isomers), though such analogs are not discussed in the provided literature.